N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using glyoxal and ammonia, followed by cyclization.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the imidazole ring.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized separately, often through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the Phenylacetyl Group: The phenylacetyl group is attached to the pyrrole ring through an acylation reaction using phenylacetyl chloride.
Final Coupling: The imidazole-propyl derivative is then coupled with the phenylacetyl-pyrrole derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity . The phenylacetyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets . Overall, the compound’s effects are mediated through its binding to and modulation of specific proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar imidazole structure.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is unique due to its combination of an imidazole ring, a pyrrole ring, and a phenylacetyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(11-15-5-2-1-3-6-15)16-12-17(22-13-16)19(25)21-7-4-9-23-10-8-20-14-23/h1-3,5-6,8,10,12-14,22H,4,7,9,11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHRIDYRMMOAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824524 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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